![molecular formula C8H15N3 B1497464 1-Methyl-4-(cyanomethyl)-1,4-diazepane CAS No. 90206-21-6](/img/structure/B1497464.png)
1-Methyl-4-(cyanomethyl)-1,4-diazepane
Overview
Description
Scientific Research Applications
Chiral Synthesis and σ1 Receptor Ligands
- Chiral-Pool Synthesis of 1,4-Diazepanes as σ1 Receptor Ligands : Research demonstrates the synthesis of 1,4-diazepanes with substituents in various positions, leading to high σ1 receptor affinity. These compounds were synthesized from amino acids and showed potential in enhancing cognition without severe toxic effects (Fanter et al., 2017).
Metal Complexes and Catalysis
- Novel Iron(III) Complexes : A study on iron(III) complexes of 1,4-diazepanes explored their role as functional models for extradiol cleaving catechol dioxygenase enzymes, demonstrating regioselective extradiol cleavage of catechols (Mayilmurugan et al., 2008).
- Manganese(III) Complexes for Olefin Epoxidation : Manganese(III) complexes with 1,4-diazepane ligands were studied for their catalytic ability in olefin epoxidation, showing how ligand Lewis basicity affects reactivity (Sankaralingam & Palaniandavar, 2014).
Structural Studies and Organic Synthesis
- Structure of 1,4-Diazepanes : Research on 2-[cyano(aryl)methylene]-hexahydropyrimidines and hexahydro-1H-1,3-diazepines focused on their tautomeric equilibrium and crystal structure, providing insights into the structural aspects of these compounds (Huang et al., 1988).
- Novel Nickel(II) Complexes : A study explored nickel(II) complexes of 1,4-diazepanes for alkane hydroxylation, highlighting the influence of ligand stereoelectronic factors on nickel(II) spin-state and catalytic efficiency (Sankaralingam et al., 2017).
Pharmacological Applications
- Synthesis of Cytotoxic σ Receptor Ligands : A study on the synthesis of bicyclic σ receptor ligands from glutamate derivatives demonstrated cytotoxic activity against human tumor cell lines, highlighting potential in cancer treatment (Geiger et al., 2007).
properties
IUPAC Name |
2-(4-methyl-1,4-diazepan-1-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-10-4-2-5-11(6-3-9)8-7-10/h2,4-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTBXXDUDCFJJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651604 | |
Record name | (4-Methyl-1,4-diazepan-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(cyanomethyl)-1,4-diazepane | |
CAS RN |
90206-21-6 | |
Record name | (4-Methyl-1,4-diazepan-1-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70651604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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